

# The Psychotropic Profile of TC-2153: A STriatal-Enriched Phosphatase (STEP) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**TC-2153**, chemically identified as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1] This document provides a comprehensive technical overview of the psychotropic activities of **TC-2153**, consolidating findings from preclinical in-vitro and in-vivo studies. It details the compound's mechanism of action, its effects on key neuronal signaling pathways, and its potential therapeutic applications in various neurological and psychiatric disorders. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate further investigation into this promising compound.

#### Introduction

Striatal-Enriched protein tyrosine Phosphatase (STEP) is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity by opposing the activity of protein tyrosine kinases.[2][3] Elevated levels or activity of STEP have been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Fragile X syndrome.[2][4] By dephosphorylating key substrates such as the GluN2B subunit of the NMDA receptor, and kinases like ERK1/2, and Pyk2, STEP dampens synaptic strengthening and contributes to cognitive deficits.[2][5] **TC-**



**2153** has emerged as a promising therapeutic candidate due to its ability to selectively inhibit STEP, thereby reversing the detrimental effects of its overactivity.[1][4]

#### **Mechanism of Action**

**TC-2153** is a novel protein tyrosine phosphatase (PTP) inhibitor characterized by a unique benzopentathiepin core structure.[1][3] Its primary mechanism of action involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP. [1] This interaction effectively inactivates the phosphatase, preventing it from dephosphorylating its downstream targets.

The inhibition of STEP by **TC-2153** leads to an increase in the tyrosine phosphorylation of several key neuronal proteins. This modulation of the phosphotyrosine state of critical signaling molecules is the foundation of **TC-2153**'s observed psychotropic effects.

## **Signaling Pathway**

The inhibitory action of **TC-2153** on STEP initiates a cascade of downstream signaling events that ultimately enhance synaptic function and neuronal excitability. A simplified representation of this pathway is illustrated below.



Click to download full resolution via product page

Figure 1: Mechanism of Action of TC-2153.



# In-Vitro and In-Vivo Psychotropic Activity

The psychotropic effects of **TC-2153** have been investigated in a variety of preclinical models, demonstrating its potential in treating cognitive dysfunction, seizures, and mood disorders.

#### **Cognitive Enhancement**

In mouse models of Alzheimer's disease (3xTg-AD mice), administration of **TC-2153** has been shown to reverse cognitive deficits.[1][5] A single dose of the compound improved performance in several cognitive tasks, making the Alzheimer's model mice indistinguishable from healthy controls in some tests.[4][6] This cognitive improvement is attributed to the increased phosphorylation of STEP substrates, which strengthens synaptic connections crucial for learning and memory.[6]

## **Anticonvulsant Activity**

**TC-2153** has demonstrated significant anticonvulsant effects in a kainic acid (KA)-induced seizure model in mice.[7] Treatment with **TC-2153** reduced the severity of seizures in both male and female mice.[7] This effect is thought to be mediated by a surprising action of the compound in suppressing neuronal intrinsic excitability, as evidenced by a decrease in action potential firing rate and hyperpolarization-induced currents (Ih) in hippocampal neurons.[7][8]

#### **Antidepressant-like Effects**

Chronic administration of **TC-2153** has been shown to produce antidepressant-like effects in mice without causing adverse effects on locomotor activity or anxiety.[9][10] This activity is associated with an increase in the expression of brain-derived neurotrophic factor (BDNF) and a decrease in the mRNA levels of MAOA and 5-HT1A receptors in the midbrain.[9][10] Furthermore, **TC-2153** inhibits 5-HT2A receptor-mediated signaling, which is a known mechanism of action for some antidepressant drugs.[9][11]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies of **TC-2153**.

Table 1: In-Vitro Potency of **TC-2153** 



| Target | Assay                     | IC50 (nM)    | Reference |
|--------|---------------------------|--------------|-----------|
| STEP   | pNPP Assay                | 24.6 ± 0.8   | [1]       |
| STEP61 | Full-length protein assay | 93.3 ± 1.1   | [1]       |
| STEP46 | Full-length protein assay | 57.3 ± 1.1   | [1]       |
| HePTP  | Full-length protein assay | 363.5 ± 1.2  | [1]       |
| PTP-SL | Full-length protein assay | 220.6 ± 1.3  | [1]       |
| PTP1B  | Full-length protein assay | 723.9 ± 1.2  | [1]       |
| SHP-2  | Full-length protein assay | 6896.0 ± 1.2 | [1]       |

Table 2: In-Vivo Efficacy of TC-2153 in Animal Models

| Animal Model        | Condition                                 | Dose                        | Outcome                                                       | Reference |
|---------------------|-------------------------------------------|-----------------------------|---------------------------------------------------------------|-----------|
| 3xTg-AD Mice        | Alzheimer's<br>Disease                    | 10 mg/kg, i.p.              | Reversal of cognitive deficits in Y-maze, NOR, and MWM tasks. | [1][5]    |
| C57BL/6J Mice       | Kainic Acid-<br>Induced Seizures          | 10 mg/kg, i.p.              | Significant reduction in seizure severity.                    | [7][8]    |
| Disc1-L100P<br>Mice | Schizophrenia<br>Model                    | 10 mg/kg, i.p.              | Reduction of hyperactivity.                                   | [12]      |
| Mice                | Depression<br>Model (Forced<br>Swim Test) | 20 mg/kg, i.p.<br>(chronic) | Antidepressant-<br>like effect.                               | [9]       |



# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the investigation of **TC-2153**'s psychotropic activity.

### Synthesis of TC-2153

The synthesis of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (**TC-2153**) has been previously described.[3] A general synthetic scheme is outlined below. The process involves a multi-step synthesis starting from commercially available materials, leading to the formation of the benzopentathiepin core structure.[3]



Click to download full resolution via product page

Figure 2: Generalized Synthetic Workflow for TC-2153.

For a detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the primary literature.[3]

# In-Vivo Administration and Behavioral Testing

- Animals: Adult male and female C57BL/6J mice are used.[8]
- Drug Administration: Mice receive an intraperitoneal (i.p.) injection of either vehicle (2.8% DMSO in saline) or TC-2153 (10 mg/kg).[8]
- Seizure Induction: Three hours after the initial injection, mice are administered KA (30 mg/kg, i.p.) to induce seizures.[8]
- Behavioral Monitoring: Seizure activity is monitored and scored for a defined period following KA injection using a modified Racine scale.[7]





Click to download full resolution via product page

Figure 3: Experimental Workflow for Kainic Acid-Induced Seizure Assay.

- Animals: 6- and 12-month-old triple transgenic AD (3xTg-AD) mice and wild-type controls are used.[1]
- Drug Administration: Mice are treated with either vehicle or TC-2153 (10 mg/kg, i.p.) 3 hours prior to behavioral testing.[1]
- Behavioral Assays: A battery of tests is performed to assess cognitive function, including the Y-maze for spatial working memory, the Novel Object Recognition (NOR) task for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.[1]



#### **In-Vitro Assays**

The inhibitory activity of **TC-2153** against STEP is determined using a p-nitrophenyl phosphate (pNPP) assay.[1] Recombinant STEP is incubated with varying concentrations of **TC-2153**, and the rate of pNPP hydrolysis is measured spectrophotometrically. The IC50 value is then calculated from the dose-response curve.

- Cell Culture and Treatment: Cortical neuronal cultures are treated with TC-2153 at various concentrations for a specified duration.[1]
- Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.
- Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a
  membrane, and probed with primary antibodies specific for the phosphorylated forms of
  STEP substrates (e.g., p-ERK1/2, p-Pyk2, p-GluN2B) and total protein levels as loading
  controls.[1][5]
- Detection and Analysis: Bands are visualized using chemiluminescence, and densitometry is performed to quantify the changes in protein phosphorylation.

# **Safety and Toxicity**

Preclinical studies have indicated that **TC-2153** has a low level of acute toxicity, with an LD50 greater than 1000 mg/kg in mice.[1] In-vitro studies using cortical cultures have shown no significant neuronal toxicity at concentrations up to 100 µM.[1]

#### **Conclusion and Future Directions**

**TC-2153** is a promising psychotropic agent with a novel mechanism of action centered on the selective inhibition of STEP. Preclinical evidence strongly supports its potential as a therapeutic for a range of neurological and psychiatric disorders characterized by cognitive impairment, neuronal hyperexcitability, and mood disturbances. Its ability to reverse cognitive deficits in an Alzheimer's disease model, suppress seizures, and exert antidepressant-like effects highlights its multifaceted therapeutic potential.



Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for potential clinical applications. Further investigation into the long-term effects and safety profile of **TC-2153** in various animal models is also warranted. The continued exploration of **TC-2153** and other STEP inhibitors could pave the way for novel treatment strategies for a host of debilitating brain disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search for Alzheimer's drug, a major STEP forward | Yale News [news.yale.edu]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 6. voanews.com [voanews.com]
- 7. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (TC-2153), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain -PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Psychotropic Profile of TC-2153: A STriatal-Enriched Phosphatase (STEP) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611235#investigating-the-psychotropic-activity-of-tc-2153]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com